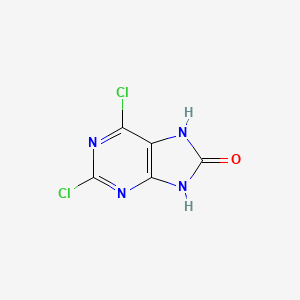

2,6-Dichloro-7,9-dihydropurin-8-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-7,9-dihydropurin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H2,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTXZNIILLJNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279946 | |

| Record name | 2,6-Dichloro-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-86-2 | |

| Record name | 2,6-Dichloro-7,9-dihydro-8H-purin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-7H-purin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloro-7,9-dihydropurin-8-one chemical structure and properties

Notice of Limited Availability of Scientific Data

However, extensive research has been conducted on the closely related precursor, 2,6-Dichloropurine . To provide a valuable resource, this guide will focus on the chemical structure and properties of this well-documented compound.

Chemical Structure and Properties of 2,6-Dichloropurine

2,6-Dichloropurine is a halogenated purine derivative that serves as a versatile intermediate in the synthesis of various biologically active molecules.

Chemical Structure

The structure of 2,6-Dichloropurine consists of a purine core with chlorine atoms substituted at the 2 and 6 positions. It exists in tautomeric forms, primarily the 7H and 9H forms.

Molecular Formula: C₅H₂Cl₂N₄[1]

** IUPAC Name:** 2,6-dichloro-7H-purine[1]

CAS Number: 5451-40-1[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dichloropurine is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 189.00 g/mol | [1] |

| Melting Point | 180 °C | [2] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 187.9656515 Da | [1] |

| Topological Polar Surface Area | 54.5 Ų | [1] |

Table 1: Physicochemical Properties of 2,6-Dichloropurine

Synthesis of 2,6-Dichloropurine

Several methods for the synthesis of 2,6-Dichloropurine have been reported. A common approach involves the chlorination of purine precursors.

Experimental Protocol: Chlorination of 2-amino-6-chloropurine

A process for preparing 2,6-dichloropurine involves the chlorination of 2-amino-6-chloropurine.[2]

Materials:

-

2-amino-6-chloropurine

-

35% aqueous hydrochloric acid

-

Sodium nitrite

-

Water

-

~40% aqueous sodium hydroxide

-

Acetonitrile

Procedure:

-

To 209.4 g of a 35% aqueous hydrochloric acid (2.00 mol), add 33.9 g (0.20 mol) of 2-amino-6-chloropurine.[2]

-

Prepare a solution by dissolving 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water.[2]

-

Add the sodium nitrite solution to the 2-amino-6-chloropurine mixture in a thin stream.[2]

-

Stir the mixture at 15° to 20° C for 1 hour.[2]

-

After the reaction is complete, dilute the resulting solution with 300 mL of water.[2]

-

Adjust the pH to 13 by adding 229 g of an approximately 40% aqueous sodium hydroxide solution in a thin stream.[2]

-

Extract the reaction solution seven times with 400 mL of acetonitrile.[2]

-

The formed 2,6-dichloropurine can then be collected as crystals by concentrating the extract.[2]

The following diagram illustrates the general workflow for this synthesis.

References

Synthesis of 2,6-Dichloro-7,9-dihydropurin-8-one from Uric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 2,6-dichloro-7,9-dihydropurin-8-one, a potentially valuable intermediate in medicinal chemistry, starting from the readily available biological precursor, uric acid. The direct chlorination of uric acid presents significant challenges due to the reactivity of the purine core and the potential for multiple side reactions. While a standardized protocol for this specific conversion is not extensively documented in peer-reviewed literature, this document provides a comprehensive, hypothetical methodology based on established principles of purine chemistry. The proposed synthesis involves the selective chlorination of the 2- and 6-oxo positions of uric acid using phosphorus oxychloride in the presence of a tertiary amine base. This guide furnishes a detailed experimental protocol, a summary of reaction parameters, and predicted analytical data for the target compound to aid researchers in its synthesis and characterization.

Proposed Synthetic Pathway

The conversion of uric acid (2,6,8-trioxopurine) to this compound involves the replacement of the hydroxyl groups of the enol tautomers at the C2 and C6 positions with chlorine atoms, while retaining the carbonyl group at the C8 position. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on purine rings. The reaction's selectivity is anticipated to be influenced by the presence of a tertiary amine, such as N,N-diethylaniline, which can modulate the reactivity of the system and act as a scavenger for the hydrogen chloride byproduct.

The overall proposed reaction is as follows:

Uric Acid + 2 POCl₃ (in the presence of N,N-diethylaniline) → this compound

Challenges in this synthesis include the low solubility of uric acid and the potential for over-chlorination to form 2,6,8-trichloropurine or other side products. Therefore, careful control of reaction conditions is paramount.

Quantitative Data Summary

The following table summarizes the proposed reaction conditions and parameters for the synthesis of this compound from uric acid. These values are based on analogous chlorination reactions of purine derivatives and may require optimization.

| Parameter | Proposed Value | Notes |

| Reactants | ||

| Uric Acid | 1.0 equivalent | Starting material. |

| Phosphorus Oxychloride (POCl₃) | 20-30 equivalents | Serves as both reagent and solvent. |

| N,N-Diethylaniline | 2.0-3.0 equivalents | Tertiary amine base and reaction promoter. |

| Reaction Conditions | ||

| Temperature | 105-110 °C (Reflux) | Reaction is conducted at the boiling point of POCl₃. |

| Reaction Time | 4-6 hours | Time may need to be adjusted based on reaction monitoring (e.g., by TLC or HPLC). |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture. |

| Expected Outcome | ||

| Theoretical Yield | - | Dependent on successful optimization. |

| Predicted Molecular Formula | C₅H₂Cl₂N₄O | |

| Predicted Molecular Weight | 204.99 g/mol |

Detailed Experimental Protocol

3.1. Materials and Reagents

-

Uric Acid (≥99%)

-

Phosphorus Oxychloride (POCl₃) (≥99%, freshly distilled)

-

N,N-Diethylaniline (≥99%, freshly distilled)

-

Toluene (anhydrous)

-

Crushed Ice

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (ACS grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

3.2. Synthesis Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add uric acid (e.g., 5.0 g). The apparatus should be thoroughly dried and purged with an inert gas (N₂ or Ar).

-

Addition of Reagents: Under a positive flow of inert gas, add phosphorus oxychloride (e.g., 100 mL) to the flask. With vigorous stirring, slowly add N,N-diethylaniline (e.g., 2.5 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 106 °C) using an oil bath. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC), if a suitable solvent system can be determined.

-

Work-up - Quenching: After the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approx. 500 g) with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

-

Neutralization and Extraction: Once the ice has melted, cautiously neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

3.3. Safety Precautions

-

Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching process generates a significant amount of HCl gas and should be performed with extreme caution.

Predicted Characterization of this compound

As no definitive experimental data for this specific compound is readily available, the following characterization details are predicted based on its chemical structure and data from analogous compounds.

-

Appearance: Expected to be an off-white to pale yellow solid.

-

Melting Point: Likely to be high, potentially over 300 °C, with decomposition.

-

Infrared (IR) Spectroscopy:

-

N-H stretching: 3100-3300 cm⁻¹ (broad)

-

C=O stretching (amide/ketone): 1680-1720 cm⁻¹

-

C=N and C=C stretching: 1550-1650 cm⁻¹

-

C-Cl stretching: 700-800 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

-

¹H NMR: Broad singlets corresponding to the N-H protons, likely in the range of δ 11.0-14.0 ppm. The exact chemical shifts would depend on the tautomeric form.

-

¹³C NMR:

-

C=O (C8): ~155-160 ppm

-

C-Cl (C2, C6): ~145-155 ppm

-

C4, C5: ~120-140 ppm

-

-

-

Mass Spectrometry (MS):

-

High-Resolution MS (HRMS): Calculated for C₅H₃Cl₂N₄O⁺ [M+H]⁺. The spectrum would show a characteristic isotopic pattern for two chlorine atoms.

-

Visualizations

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

CAS number 5451-40-1 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dichloropurine (CAS 5451-40-1). This compound is a key heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active purine derivatives. Its strategic importance is particularly noted in the development of antiviral and anticancer therapeutics, including nucleoside analogues and kinase inhibitors. This document details its properties, experimental protocols for its synthesis and characterization, and its pivotal role in synthetic pathways leading to pharmacologically relevant molecules.

Physical and Chemical Properties

The physical and chemical properties of 2,6-Dichloropurine are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.

| Property | Value | Reference(s) |

| CAS Number | 5451-40-1 | [1] |

| Molecular Formula | C₅H₂Cl₂N₄ | [2] |

| Molecular Weight | 189.00 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 184-186 °C, 185-195 °C (decomposes) | [1] |

| Solubility | Soluble in water, ethyl acetate, and acetone. Sparingly soluble in water. | [3] |

| pKa | 5.22 ± 0.20 (Predicted) | [3] |

| Stability | Stable under normal temperatures and pressures. | [3] |

| Storage | Recommended storage at 2-8°C in a cool, dry place. | [3] |

Spectral Data

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts and multiplicities are available in various deuterated solvents. |

| ¹³C NMR | Spectral data is available, providing information on the carbon skeleton. |

| Mass Spectrometry | The mass spectrum shows characteristic peaks for the molecular ion and fragmentation patterns.[2] |

| Infrared (IR) | The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule. |

| Raman | Raman spectral data is available.[2] |

Experimental Protocols

Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine (Illustrative Protocol)

This protocol is a representative example of one of the common synthetic routes to 2,6-Dichloropurine.

Materials:

-

2-Amino-6-chloropurine

-

Sodium nitrite

-

Hydrochloric acid (35%)

-

Water

-

Ethyl acetate

-

Acetonitrile

-

Sodium hydroxide

-

Reaction vessel with stirring and temperature control

-

Extraction funnel

-

Rotary evaporator

Procedure:

-

To a suitable reaction vessel, add 2-amino-6-chloropurine and a 35% aqueous solution of hydrochloric acid.

-

Cool the mixture to a temperature between 15°C and 20°C with constant stirring.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the reaction mixture while maintaining the temperature.

-

Continue stirring the mixture at 15-20°C for approximately one hour.

-

Upon completion of the reaction, dilute the solution with water.

-

Adjust the pH of the solution to 13 by the slow addition of an aqueous sodium hydroxide solution.

-

Extract the product from the aqueous phase multiple times with acetonitrile or ethyl acetate.

-

Combine the organic extracts and wash with water and a sodium thiosulfate solution.

-

The product can be further purified by re-extraction into an aqueous sodium hydroxide solution, followed by precipitation through pH adjustment with hydrochloric acid.

-

Collect the precipitated crystals by filtration, wash with water, and dry under reduced pressure to yield 2,6-Dichloropurine.[4]

Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[4]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed to assess the purity of 2,6-Dichloropurine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase (Isocratic):

-

A mixture of methanol and water (e.g., 90:10 v/v). The exact ratio may require optimization.

Procedure:

-

Prepare a standard stock solution of 2,6-Dichloropurine of known concentration (e.g., 100 µg/mL) by dissolving the compound in methanol and diluting with the mobile phase.

-

Prepare the sample solution by dissolving the synthesized 2,6-Dichloropurine in the mobile phase to a similar concentration.

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength of 325 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area for 2,6-Dichloropurine.

-

The purity of the sample can be calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.[5]

Role in Synthesis and Logical Relationships

2,6-Dichloropurine is not primarily known for its direct biological activity. Instead, its significance lies in its utility as a versatile precursor for the synthesis of various bioactive molecules. The two chlorine atoms at the 2- and 6-positions of the purine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Synthesis of Kinase Inhibitors

2,6-Dichloropurine is a key starting material for the synthesis of substituted purine derivatives that act as kinase inhibitors. These compounds are of great interest in oncology. The following diagram illustrates a generalized synthetic workflow.

Synthesis of Antiviral Nucleoside Analogues

Another critical application of 2,6-Dichloropurine is in the synthesis of nucleoside analogues with antiviral properties. This involves the glycosylation of the purine base, followed by further modifications.

Safety Information

2,6-Dichloropurine is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2,6-Dichloropurine (CAS 5451-40-1) is a fundamentally important intermediate in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of a diverse range of purine-based compounds with significant therapeutic potential. This guide provides essential technical information to support researchers and developers in the effective utilization of this key chemical entity.

References

- 1. 2,6-ジクロロプリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-Dichloropurine | C5H2Cl2N4 | CID 5324412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into 2,6-dichloro-8-oxopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-8-oxopurine is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous purines and the presence of reactive chloro- and oxo-functional groups. These features provide a scaffold for further chemical modifications to develop novel therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for the closely related precursor, 2,6-dichloropurine, and general characteristics of 8-oxopurines, in the absence of specific data for the title compound. Furthermore, it outlines detailed experimental protocols for the spectroscopic characterization and a plausible synthetic pathway for 2,6-dichloro-8-oxopurine.

Spectroscopic Data

Spectroscopic Data for 2,6-Dichloropurine

The following tables summarize the available spectroscopic data for 2,6-dichloropurine, which serves as a crucial reference for the characterization of its 8-oxo derivative.

Table 1: Mass Spectrometry Data for 2,6-Dichloropurine

| Parameter | Value | Reference |

| Molecular Formula | C₅H₂Cl₂N₄ | --INVALID-LINK-- |

| Molecular Weight | 189.00 g/mol | --INVALID-LINK-- |

| GC-MS m/z Peaks | ||

| Top Peak | 188 | --INVALID-LINK-- |

| 2nd Highest | 190 | --INVALID-LINK-- |

| 3rd Highest | 153 | --INVALID-LINK-- |

Table 2: NMR Spectroscopy Data for 2,6-Dichloropurine

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| ¹³C | (No specific shifts available in search results) | - |

Table 3: Infrared (IR) and UV-Vis Spectroscopy Data for 2,6-Dichloropurine

| Technique | Peak Information | Reference |

| ATR-IR | Data available in spectral databases | --INVALID-LINK-- |

| UV-Vis | Data available in spectral databases | --INVALID-LINK-- |

| Raman | Data available in spectral databases | --INVALID-LINK-- |

General Spectroscopic Characteristics of 8-Oxopurines

-

Mass Spectrometry: 8-oxopurines are readily analyzed by techniques like HPLC-electrospray tandem mass spectrometry (HPLC-MS/MS).[1] This method allows for sensitive and specific detection, often used to measure oxidative stress biomarkers in biological samples.[1]

-

Infrared Spectroscopy: The IR spectra of 8-oxopurines would be expected to show characteristic peaks for the C=O stretching vibration of the oxo group, typically in the region of 1650-1750 cm⁻¹.

-

UV-Vis Spectroscopy: The introduction of an 8-oxo group is expected to influence the UV absorption profile of the purine ring system.

Synthesis of 2,6-dichloro-8-oxopurine

A plausible synthetic route to 2,6-dichloro-8-oxopurine would involve the oxidation of 2,6-dichloropurine. While a specific protocol for this conversion was not found, a general approach can be proposed based on known oxidation reactions of purines. One potential method involves the use of peroxynitrite, which has been shown to convert 8-nitropurines to 8-oxopurines.[2]

Caption: Proposed synthesis of 2,6-dichloro-8-oxopurine.

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of 2,6-dichloro-8-oxopurine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker or Varian, 300-500 MHz)

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to identify the number and environment of hydrogen atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish connectivity between atoms and aid in signal assignment.

Data Processing:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Mass Spectrometer (e.g., LC-MS/MS, GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to an appropriate concentration for the instrument (e.g., 1-10 µg/mL).

-

Filter the sample if any particulate matter is present.

Data Acquisition:

-

Inject the sample into the mass spectrometer.

-

Acquire data in both positive and negative ionization modes to determine the optimal ionization.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation information.

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Analyze the fragmentation pattern to confirm the structure.

Caption: General workflow for mass spectrometry.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer with an ATR accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

Data Analysis:

-

Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, N-H, C-Cl).

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation:

-

UV-Vis Spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Scan the sample over a range of wavelengths (e.g., 200-400 nm).

-

Record the absorbance at the wavelength of maximum absorption (λmax).

Data Analysis:

-

Determine the λmax values.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Biological Significance of 8-Oxopurines

8-Oxopurines, such as 8-oxoguanine, are well-known biomarkers of oxidative stress and have been extensively studied in the context of DNA damage and repair.[3] The presence of an oxo group at the C8 position of the purine ring can lead to mispairing during DNA replication and is associated with various pathological conditions. The study of synthetic 8-oxopurine derivatives is crucial for understanding these processes and for the development of potential therapeutic interventions.

Conclusion

This technical guide provides a foundational resource for researchers interested in the spectroscopic characterization of 2,6-dichloro-8-oxopurine. While direct experimental data for this specific molecule is currently limited, the provided information on its precursor, 2,6-dichloropurine, and the general properties of 8-oxopurines, combined with the detailed experimental protocols, will facilitate its synthesis and comprehensive analysis. Further research into the spectroscopic properties and biological activity of 2,6-dichloro-8-oxopurine is warranted to explore its potential in drug discovery and development.

References

- 1. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxynitrite reacts with 8-nitropurines to yield 8-oxopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,6-Dichloro-7,9-dihydropurin-8-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,6-Dichloro-7,9-dihydropurin-8-one, a purine derivative of significant interest in medicinal chemistry. Due to its unique structural features, including a di-chlorinated pyrimidine ring and a saturated imidazole ring with an oxo-group at the C8 position, this molecule has been a subject of synthetic exploration. This document details the plausible synthetic pathways, key experimental protocols, and the historical context of its related compounds, offering valuable insights for researchers in drug discovery and development.

Introduction

Purine analogs are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. The specific substitution patterns on the purine ring system dictate their biological activity. The compound this compound, while not extensively documented as a final product in a plethora of studies, represents a fascinating synthetic target. Its structure suggests potential as an intermediate in the synthesis of more complex purine derivatives. The presence of chlorine atoms at the 2 and 6 positions offers sites for nucleophilic substitution, while the 8-oxo group and the di-hydro imidazole ring introduce unique conformational and electronic properties. This guide synthesizes the fragmented information available in the scientific literature to present a coherent picture of its potential discovery and synthesis.

Plausible Synthetic Pathways and History

Direct historical accounts of the first synthesis of this compound are scarce in readily available literature. Its existence is more likely inferred as a potential intermediate or a member of a compound library. The discovery and synthesis of this molecule can be logically reconstructed through the examination of synthetic methodologies applied to related purine derivatives.

The most probable synthetic route to this compound would likely start from a readily available precursor, 2,6-dichloropurine . The key transformations would involve the introduction of an oxygen functionality at the 8-position and the subsequent reduction of the imidazole ring.

Introduction of the 8-Oxo Functionality

One plausible method to introduce the 8-oxo group is through the synthesis and subsequent hydrolysis of 2,6,8-trichloropurine .

-

Step 1: Chlorination of Uric Acid. Historically, the synthesis of polychlorinated purines often starts from uric acid (2,6,8-trioxopurine). Treatment of uric acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) at high temperatures can yield 2,6,8-trichloropurine.

-

Step 2: Selective Hydrolysis. The chloro group at the 8-position of 2,6,8-trichloropurine is more susceptible to nucleophilic substitution, including hydrolysis, than those at the 2 and 6 positions. Careful hydrolysis of 2,6,8-trichloropurine, for instance by treatment with a mild base or controlled acidic conditions, could selectively replace the C8-chloro group with a hydroxyl group, which would exist in tautomeric equilibrium with the 8-oxo form. This would yield 2,6-dichloro-8-hydroxypurine (a tautomer of 2,6-dichloropurin-8-one).

Reduction of the Imidazole Ring

The "7,9-dihydro" nomenclature indicates a reduction of the imidazole ring. This is a less common transformation for purines as it disrupts the aromaticity of the heterocyclic system. However, several methods could potentially achieve this:

-

Catalytic Hydrogenation: While challenging, catalytic hydrogenation of the purine ring system has been reported under specific conditions, often leading to the reduction of the pyrimidine ring. Selective reduction of the imidazole ring in an 8-oxopurine derivative would require careful selection of catalysts and reaction conditions.

-

Chemical Reduction: More targeted chemical reductions could be employed. A significant finding in this area is the reduction of 9-tritylated 2,6-dihalopurines to 7,8-dihydropurines using diisobutylaluminium hydride (DIBAL-H). While this yields a 7,8-dihydro derivative, it demonstrates the feasibility of reducing the imidazole ring. Further reduction or isomerization could potentially lead to a 7,9-dihydro system.

-

Electrochemical Reduction: The electrochemical reduction of purines is a known process that can lead to various hydrogenated species. Depending on the electrode material, pH, and potential, different degrees of reduction can be achieved, potentially including the formation of dihydropurine derivatives.

-

Reduction with Sodium Borohydride: Studies on the methylation and reduction of 2,8-dioxo-purines have shown that sodium borohydride can produce 1,4,5,6-tetrahydro-derivatives, indicating that reduction of the purine core is possible with this reagent.

A plausible synthetic workflow is illustrated in the following diagram:

Caption: Plausible synthetic pathway to this compound.

Experimental Protocols

Synthesis of 2,6,8-Trichloropurine from Uric Acid

Materials:

-

Uric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N,N-Dimethylaniline (as a catalyst, optional)

-

Inert solvent (e.g., toluene)

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a mixture of uric acid and phosphorus pentachloride in an inert solvent such as toluene is prepared.

-

Phosphorus oxychloride is added dropwise to the stirred suspension. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for several hours (typically 4-8 hours) until the reaction is complete (monitored by TLC).

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The remaining residue is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude 2,6,8-trichloropurine is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Selective Hydrolysis of 2,6,8-Trichloropurine

Materials:

-

2,6,8-Trichloropurine

-

Aqueous sodium hydroxide (e.g., 0.1 M) or dilute hydrochloric acid

-

Ethanol (as a co-solvent)

Procedure:

-

2,6,8-Trichloropurine is dissolved in a mixture of ethanol and water.

-

A dilute solution of sodium hydroxide or hydrochloric acid is added dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

The reaction is monitored closely by TLC to follow the disappearance of the starting material and the appearance of the product. The reaction time is critical to avoid further hydrolysis at the 2 and 6 positions.

-

Once the reaction is complete, the solution is neutralized.

-

The product, 2,6-dichloro-8-hydroxypurine, may precipitate upon cooling or after partial removal of the solvent.

-

The solid is collected by filtration, washed with water, and dried.

Reduction of the Purine Imidazole Ring (General Protocol)

Materials:

-

2,6-Dichloro-8-hydroxypurine (or its N9-protected derivative)

-

Reducing agent (e.g., Sodium Borohydride (NaBH₄) or a hydrogenation catalyst like Pd/C)

-

Solvent (e.g., methanol for NaBH₄, ethanol or acetic acid for catalytic hydrogenation)

-

Hydrogen gas source (for catalytic hydrogenation)

Procedure (using NaBH₄):

-

The 2,6-dichloro-8-hydroxypurine is dissolved in a suitable solvent like methanol.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise with stirring.

-

The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the careful addition of a weak acid (e.g., acetic acid) or water.

-

The solvent is removed under reduced pressure, and the product is isolated by extraction and purified by chromatography.

Quantitative Data

Due to the limited direct literature on this compound, a comprehensive table of its quantitative data is not available. However, for key related compounds, the following data has been reported:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | 189.00 | 180-182 | [ChemicalBook] |

| 2,6,8-Trichloropurine | C₅HCl₃N₄ | 223.45 | 185-187 | [PubChem] |

| Uric Acid | C₅H₄N₄O₃ | 168.11 | >300 (decomposes) | [PubChem] |

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a series of logical chemical transformations. The following diagram illustrates the workflow from a common starting material to the target compound.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The discovery and history of this compound are not well-defined in the scientific literature, suggesting it is likely a synthetic intermediate rather than a well-characterized final product. However, by examining the established chemistry of purines, a plausible synthetic pathway can be constructed. This involves the chlorination of uric acid to form 2,6,8-trichloropurine, followed by selective hydrolysis to introduce the 8-oxo functionality, and finally, a reduction step to saturate the imidazole ring. The detailed experimental protocols for analogous reactions provided in this guide offer a solid foundation for researchers aiming to synthesize and explore the properties of this and related dihydropurinone derivatives. Further research into the selective reduction of the purine imidazole ring in the presence of an 8-oxo group is warranted to fully elucidate the chemistry of this compound class and unlock its potential in drug discovery.

Solubility of 2,6-Dichloro-7,9-dihydropurin-8-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-Dichloro-7,9-dihydropurin-8-one, a purine derivative of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this specific compound in organic solvents was found. This guide, therefore, provides a detailed framework for researchers to determine the solubility of this compound. It includes a generalized experimental protocol based on the well-established shake-flask method, a discussion of relevant analytical techniques, and a proposed workflow for systematic solubility studies. Additionally, qualitative solubility information for structurally related purine derivatives is presented to offer a comparative context for solvent selection.

Introduction

This compound is a substituted purine that holds potential as a scaffold in the design of novel therapeutic agents. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and overall suitability for pharmaceutical development. A thorough understanding of its solubility profile in various organic solvents is essential for its purification, crystallization, and formulation into viable drug delivery systems.

This document serves as a practical guide for researchers initiating studies on this compound. In the absence of published quantitative data, a robust experimental approach is necessary to characterize its solubility.

Solubility of Structurally Related Purine Derivatives

While quantitative data for this compound is unavailable, the solubility of analogous compounds can provide valuable insights for initial solvent screening. The following table summarizes qualitative solubility information for several related purine derivatives. It is important to note that these are not direct substitutes, and experimental verification for the target compound is crucial.

| Compound Name | Structure | Solvent | Solubility |

| 8-Hydroxyguanine (8-Oxoguanine) | Ethanol | Insoluble[1] | |

| DMSO | Insoluble or slightly soluble[1] | ||

| 2-Amino-6-chloropurine | DMSO | Soluble (data available)[2] | |

| DMF | Soluble (data available)[2] | ||

| 2,6-Dichloro-7-isopropyl-7H-purine | Petroleum Ether / Ethyl Acetate | Used for column chromatography[3] | |

| Deuterochloroform | Used for crystallization[3] |

Note: The solubility of these compounds can be influenced by factors such as temperature, pH (in aqueous solutions), and the presence of other solutes.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the shake-flask method. This method is a gold standard for measuring the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the proposed experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Key parameters for analytical method validation.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers to systematically determine this critical physicochemical property. By following the detailed experimental protocol and utilizing validated analytical methods, reliable solubility data can be generated. This information will be invaluable for advancing the research and development of this compound as a potential therapeutic agent. It is recommended that future work focuses on generating and publishing this data to aid the broader scientific community.

References

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 2,6-Dichloro-7,9-dihydropurin-8-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following technical guide details the speculated mechanism of action for 2,6-Dichloro-7,9-dihydropurin-8-one. Due to a lack of direct experimental data on this specific compound, this whitepaper extrapolates potential biological activities based on the well-documented pharmacology of structurally related 2,6-dichloropurine analogues and the known biological significance of its distinct structural motifs. All proposed mechanisms should be considered hypothetical pending direct experimental validation.

Introduction

This compound is a unique heterocyclic compound featuring a purine core, a common scaffold in biologically active molecules. The presence of chloro substituents at the 2 and 6 positions, an oxo group at the 8-position, and a dihydropurine ring system suggests a potential for interaction with various biological targets. This guide explores the two most probable mechanisms of action: topoisomerase II inhibition and kinase inhibition . These speculations are founded on the extensive research conducted on analogous 2,6-dichloropurine derivatives.

Speculative Mechanism of Action 1: Topoisomerase II Inhibition

A significant body of evidence suggests that purine analogues can function as catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome organization. These inhibitors typically act by interfering with the enzyme's ATPase activity, which is crucial for its catalytic cycle.

Supporting Evidence from Analagous Compounds

Structurally similar purine derivatives have been shown to inhibit topoisomerase II. For instance, certain substituted purines act as ATP-competitive inhibitors, blocking the enzyme's function before the DNA cleavage step. This mode of action avoids the formation of toxic DNA-protein covalent complexes, a hallmark of topoisomerase II poisons.

Quantitative Data from Related Purine Analogues

The following table summarizes the topoisomerase II inhibitory activity of various purine analogues, providing a basis for speculating on the potential potency of this compound.

| Compound Class | Specific Analogue | Target | IC50 (µM) |

| Purine Diamino Analogue | QAP 1 | Topoisomerase IIα (ATPase activity) | <1 |

| S6-substituted thioguanine | NSC35866 | Topoisomerase IIα (decatenation) | ~10 |

| O6-substituted guanine | O6-benzylguanine | Topoisomerase II (ATPase activity) | >10 |

Speculative Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates the hypothetical mechanism by which this compound may inhibit topoisomerase II.

An In-depth Technical Guide on the Potential Therapeutic Targets of Dichloropurine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of dichloropurine derivatives, focusing on their core molecular targets. It consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to Dichloropurine Derivatives

2,6-Dichloropurine is a versatile scaffold used in the synthesis of a wide array of purine derivatives with significant therapeutic potential. Its two reactive chlorine atoms at the C2 and C6 positions allow for selective substitution, leading to the generation of diverse chemical libraries. These derivatives have been investigated for their utility in oncology, immunology, and infectious diseases, demonstrating a broad spectrum of biological activities by interacting with various key cellular targets.

Key Therapeutic Targets and Quantitative Data

Dichloropurine derivatives have been shown to modulate the activity of several critical proteins involved in disease pathogenesis. The following tables summarize the quantitative data for various derivatives against their respective targets.

Table 1: Inhibition of Protein Kinases by Dichloropurine Derivatives

| Compound ID/Name | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions | Reference |

| Reversine Analogue 1 | Aurora A | 0.52 | Cell-based assay | N/A |

| Reversine Analogue 1 | Aurora B | 0.18 | Cell-based assay | N/A |

| Reversine Analogue 2 | Aurora A | 0.45 | Cell-based assay | N/A |

| Reversine Analogue 2 | Aurora B | 0.15 | Cell-based assay | N/A |

| Seliciclib (Roscovitine) | CDK2/cyclin E | 0.7 | In vitro kinase assay | N/A |

| Seliciclib (Roscovitine) | CDK1/cyclin B | 1.4 | In vitro kinase assay | N/A |

| Purvalanol A | CDK2 | 0.004 | In vitro kinase assay | N/A |

| Compound 73 | CDK2 | 0.044 | In vitro kinase assay | [1] |

| Compound 73 | CDK1 | 86 | In vitro kinase assay | [1] |

| NVP-2 | CDK9 | 0.025 | In vitro kinase assay | [2] |

Table 2: Modulation of STAT3 Signaling by Dichloropurine Derivatives

| Compound ID/Name | Assay | IC50 (µM) | Cell Line | Reference |

| Stattic | STAT3 Phosphorylation | 5.1 | MDA-MB-468 cells | N/A |

| K1823 | STAT3 Phosphorylation | ~15 | TC-1 and TRAMP-C2 cells | [3] |

| K1836 | STAT3 Phosphorylation | ~15 | TC-1 and TRAMP-C2 cells | [3] |

Table 3: Activity of Dichloropurine Derivatives at Adenosine Receptors

| Compound ID/Name | Receptor Subtype | Ki (nM) | Assay Type | Reference |

| CCPA | A1 | 0.6 | Radioligand Binding | N/A |

| ZM241385 | A2A | 0.5 | Radioligand Binding | N/A |

| PSB-10 | A3 | 0.44 | Radioligand Binding | [4] |

| Adenosine receptor inhibitor 1 | A2A | 68.5 | Radioligand Binding | [4] |

Table 4: Antiviral Activity of Purine Derivatives

| Compound ID/Name | Virus | EC50 (µM) | Cell Line | Reference |

| 6-Mercaptopurine | SARS-CoV PLpro | N/A (Inhibitor) | In vitro | [3] |

| 6-Thioguanine | SARS-CoV PLpro | N/A (Inhibitor) | In vitro | [3] |

| IW3 | Influenza A (H5N2) | 82 | MDCK | [5] |

| IW7 | Influenza A (H5N2) | 100 | MDCK | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments cited in the evaluation of dichloropurine derivatives.

3.1. Aurora Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.[6][7][8]

-

Reagent Preparation : Thaw 5x Kinase Assay Buffer, ATP, and the appropriate substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B). Prepare 1x Kinase Assay Buffer.

-

Master Mix Preparation : Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.

-

Plate Setup : Add the master mix to all wells of a 384-well plate. Add the test compound (dichloropurine derivative) at various concentrations to the appropriate wells. Include positive (kinase + substrate, no inhibitor) and negative (substrate only) controls.

-

Kinase Reaction : Initiate the reaction by adding the Aurora kinase to each well. Incubate at 30°C for 45 minutes.

-

ADP Detection :

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

-

Data Acquisition : Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.

3.2. STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol outlines the procedure for assessing the inhibition of STAT3 phosphorylation in cultured cells.[3][9]

-

Cell Culture and Treatment : Seed cells (e.g., MDA-MB-468) in culture plates and allow them to adhere. Treat the cells with various concentrations of the dichloropurine derivative for a specified time (e.g., 4-6 hours). Stimulate the cells with a known activator of STAT3 phosphorylation, such as Epidermal Growth Factor (EGF) or Interleukin-6 (IL-6), for a short period (e.g., 5-15 minutes).

-

Cell Lysis : Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting :

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities to determine the relative inhibition of STAT3 phosphorylation.

3.3. Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of dichloropurine derivatives for adenosine receptors.[6][9][10]

-

Membrane Preparation : Prepare cell membrane homogenates from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).

-

Assay Setup : In a 96-well plate, add the following in order:

-

Test compound (dichloropurine derivative) at various concentrations.

-

A known radioligand for the specific receptor subtype (e.g., [³H]CGS21680 for A2A receptors) at a fixed concentration.

-

The membrane preparation.

-

-

Incubation : Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Filtration : Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting : Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis : Determine the non-specific binding in the presence of a high concentration of a known non-radioactive ligand. Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

3.4. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with various concentrations of the dichloropurine derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation : Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by dichloropurine derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

4.1. Aurora Kinase Signaling in Mitosis

4.2. Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle

4.3. STAT3 Signaling Pathway

4.4. Toll-like Receptor 7 (TLR7) Signaling Pathway

Other Potential Therapeutic Applications

Beyond the well-defined targets above, dichloropurine derivatives have shown promise in other therapeutic areas.

-

Antiviral Activity : As shown in Table 4, certain purine derivatives exhibit antiviral properties. The mechanism of action can vary, with some inhibiting viral enzymes like the SARS-CoV papain-like protease (PLpro) and others interfering with viral glycoprotein maturation.[3][5]

-

Anti-inflammatory Effects : The modulation of adenosine receptors and TLRs by dichloropurine derivatives suggests their potential as anti-inflammatory agents. Activation of A2A adenosine receptors, for instance, generally has immunosuppressive effects. Conversely, TLR7 agonists can be used as vaccine adjuvants to boost immune responses. The specific substitutions on the dichloropurine scaffold will dictate the ultimate immunological outcome.

Conclusion

Dichloropurine derivatives represent a versatile and promising class of compounds with the potential to address a wide range of diseases. Their ability to be readily modified allows for the fine-tuning of activity and selectivity against a multitude of therapeutic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of novel dichloropurine-based therapeutics. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and further elucidating the in vivo efficacy and safety of these compounds.

References

- 1. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Purin-8-one Derivatives as Kinase Inhibitors: A Technical Guide

Disclaimer: This technical guide focuses on the in silico modeling and interaction analysis of purin-8-one derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of public data on the specific compound 2,6-Dichloro-7,9-dihydropurin-8-one, this document uses a representative class of molecules, 2,7,9-trisubstituted purin-8-ones , known to be potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, as a case study. The methodologies and principles described herein are broadly applicable to the in silico study of this compound and other related purine analogs.

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including enzymes and receptors involved in critical cellular processes. The purin-8-one scaffold, in particular, has emerged as a promising framework for the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic cells.[1] Mutations in the FLT3 gene, leading to constitutive activation of the kinase, are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Consequently, FLT3 has become a key target for the development of novel anticancer therapies.

This guide provides a comprehensive overview of the in silico modeling of 2,7,9-trisubstituted purin-8-ones as FLT3 inhibitors. It covers the presentation of quantitative biological data, detailed experimental protocols for the validation of in silico findings, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of Representative Purin-8-one Derivatives

The following table summarizes the in vitro inhibitory activities of a series of 2,7,9-trisubstituted purin-8-one derivatives against FLT3 and other related kinases. This quantitative data is essential for establishing structure-activity relationships (SAR) and for validating the predictive power of in silico models.

| Compound ID | R7 Substituent | R9 Substituent | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) |

| 14d | -CH₃ | Cyclopentyl | >1000 | >1000 | 220 |

| 14e | -CH₃ | Cyclohexyl | 300 | 250 | 110 |

| 14g | -CH₃ | 4-Methylcyclohexyl | 210 | 190 | 90 |

| 14h | -CH₃ | Cycloheptyl | 190 | 180 | 70 |

| 15a | -CH(CH₃)₂ | Cyclopentyl | 70 | >1000 | 430 |

| 15b | -CH(CH₃)₂ | Cyclohexyl | 40 | >1000 | 280 |

| 15c | -CH(CH₃)₂ | 4-Methylcyclohexyl | 40 | >1000 | 260 |

| 15d | -CH(CH₃)₂ | Cycloheptyl | 30 | >1000 | 180 |

Data adapted from a study on 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors.[1]

Experimental Protocols

The validation of in silico predictions is a critical step in the drug discovery process. Below are detailed methodologies for key experiments used to characterize the interaction of purin-8-one derivatives with their target kinases.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a generic method for measuring the in vitro inhibitory activity of a compound against a purified kinase.

Principle: The HTRF KinEASE™ assay is a competitive immunoassay that measures the phosphorylation of a biotinylated substrate by a kinase. The detection is based on the transfer of energy (FRET) between a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotinylated substrate. Inhibition of the kinase results in a decrease in the HTRF signal.

Materials:

-

Purified recombinant FLT3 kinase

-

Biotinylated synthetic peptide substrate (e.g., STK Substrate 2-biotin)

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., a purin-8-one derivative)

-

HTRF KinEASE™ detection reagents:

-

Europium cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

-

Stop solution (e.g., 100 mM EDTA in detection buffer)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Kinase Reaction: a. Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate. b. Add 4 µL of a solution containing the FLT3 kinase and the biotinylated substrate in assay buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final concentrations should be optimized for the specific kinase and substrate pair. d. Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Detection: a. Stop the kinase reaction by adding 10 µL of the HTRF detection mixture containing the Europium cryptate-labeled antibody and streptavidin-XL665 in stop solution. b. Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Phosphorylation Assay (Flow Cytometry)

This protocol outlines a method to assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Principle: This assay measures the level of phosphorylated FLT3 (p-FLT3) in a leukemia cell line that endogenously expresses a constitutively active form of the kinase (e.g., MV4-11 cells with FLT3-ITD mutation). The cells are treated with the test compound, and the level of intracellular p-FLT3 is quantified using flow cytometry with a phospho-specific antibody.

Materials:

-

MV4-11 human leukemia cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 90% methanol in PBS)

-

Primary antibody: Rabbit anti-phospho-FLT3 (Tyr591)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: a. Culture MV4-11 cells to the desired density. b. Seed the cells in a 96-well plate and treat with serial dilutions of the test compound for a specified duration (e.g., 2 hours).

-

Cell Fixation and Permeabilization: a. Harvest the cells and wash with cold PBS. b. Fix the cells by incubating in fixation buffer for 15 minutes at room temperature. c. Permeabilize the cells by incubating in ice-cold permeabilization buffer for 30 minutes on ice.

-

Immunostaining: a. Wash the permeabilized cells with PBS containing 1% BSA. b. Incubate the cells with the primary anti-phospho-FLT3 antibody for 1 hour at room temperature. c. Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.

-

Data Acquisition: a. Wash the cells and resuspend in PBS. b. Acquire the data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).

-

Data Analysis: a. Determine the median fluorescence intensity (MFI) for each treatment condition. b. Normalize the MFI values to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value for the inhibition of cellular FLT3 phosphorylation.[2]

Mandatory Visualizations

FLT3 Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the activation of the FLT3 receptor. Constitutive activation of this pathway due to mutations is a key driver in acute myeloid leukemia.

Caption: FLT3 signaling pathway activation and downstream effects.

Experimental Workflow for Kinase Inhibitor Discovery

This diagram outlines a typical workflow for the discovery and validation of novel kinase inhibitors, starting from in silico screening and progressing to in vitro and cell-based assays.

Caption: In silico to in vitro workflow for kinase inhibitor discovery.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of 2,6-Dichloro-7,9-dihydropurin-8-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2,6-dichloro-7,9-dihydropurin-8-one, a key intermediate in the synthesis of various biologically active compounds. The protocols address the common challenge of regioselectivity in the alkylation of purine derivatives, offering methods that can be adapted to favor either N7 or N9 substitution.

Introduction

The N-alkylation of purine scaffolds is a fundamental transformation in medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The target molecule, this compound, possesses two reactive nitrogen atoms in the imidazole ring (N7 and N9), leading to potential mixtures of regioisomers upon alkylation. Control of regioselectivity is therefore crucial for the synthesis of well-defined molecular entities. The following protocols are based on established methods for the alkylation of related purine systems and provide a strong starting point for the N-alkylation of this compound. Direct alkylation of purine derivatives with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers.[1]

Data Presentation: Summary of Reaction Conditions

The choice of reaction conditions, particularly the base and solvent, can significantly influence the ratio of N7 to N9 alkylated products. The following table summarizes typical conditions for achieving regioselectivity in purine alkylation.

| Parameter | Condition for N9-Alkylation | Condition for N7-Alkylation |

| Base | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS |

| Solvent | DMF, Acetonitrile | THF, Dioxane |

| Alkylating Agent | Alkyl halide (e.g., R-Br, R-I) | Alkyl halide (e.g., R-Br, R-I) |

| Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |

| Reaction Time | 2 - 24 hours | 1 - 6 hours |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Anhydrous solvents (DMF, THF)

-

Bases (Potassium carbonate, Sodium hydride)

-

Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

-

Round-bottom flasks and standard glassware

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine)

-

NMR spectrometer and mass spectrometer for product characterization

Protocol 1: Preferential N9-Alkylation

This protocol is adapted from methods known to favor N9 alkylation on similar purine systems.[2]

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (K₂CO₃) (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the N9-alkylated product.

Protocol 2: Towards N7-Alkylation

This protocol utilizes a strong, non-nucleophilic base in a less polar solvent, conditions that have been reported to favor N7 alkylation in related systems.[1]

Procedure:

-

Suspend sodium hydride (NaH) (60% in mineral oil, 1.2 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen) in a flask cooled to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add the alkylating agent (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the N7 and N9 isomers.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: General workflow for the N-alkylation of this compound.

Caption: Logical relationship between reaction conditions and regioselective outcome.

References

Application Notes and Protocols: The Utility of 2,6-Dichloro-7,9-dihydropurin-8-one and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction